molecular formula C9H11ClN2O3S B1518605 2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide CAS No. 904590-92-7

2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide

Cat. No.: B1518605
CAS No.: 904590-92-7
M. Wt: 262.71 g/mol
InChI Key: QTAGIXPSSLCDJA-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide is an organic compound with the molecular formula C9H11ClN2O3S. It is characterized by the presence of a chloro group, a sulfamoyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-methyl-5-aminophenol and chloroacetic acid as the primary starting materials.

  • Reaction Conditions: The reaction is carried out under acidic conditions, often using a strong acid like hydrochloric acid to facilitate the formation of the amide bond.

  • Purification: The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

  • Reduction Products: Reduced forms of the compound, which may have different biological or chemical activities.

  • Substitution Products: Substituted derivatives with different functional groups, potentially altering the compound's properties.

Scientific Research Applications

2-Chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to investigate its effects on various cellular processes.

  • Industry: The compound can be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound is structurally similar but has a methoxy group instead of a methyl group.

  • N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide: This compound has a similar structure but differs in the position of the chloro group.

Uniqueness: 2-Chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide is unique due to its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity. Its distinct structure allows it to participate in reactions and applications that are not possible with structurally different compounds.

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Biological Activity

2-Chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a chloroacetamide moiety linked to a sulfonamide group, which enhances its biological activity. The molecular formula is C₁₃H₁₄ClN₃O₃S, with a molecular weight of 315.78 g/mol. The presence of chlorine and sulfonamide groups is crucial for its reactivity and interaction with biological targets. The crystal structure analysis indicates significant intramolecular interactions, including C—H⋯O hydrogen bonds, contributing to its stability and conformation .

The mechanism of action for this compound primarily involves the inhibition of key enzymes critical for bacterial growth and cancer cell proliferation:

  • Antimicrobial Activity : The compound acts as an inhibitor of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism is characteristic of many sulfonamide derivatives .
  • Anticancer Activity : In vitro studies suggest that the compound may induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent. The selectivity towards specific biological targets enhances its therapeutic profile .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundChloroacetamide + SulfonamideAntimicrobial, Anticancer
2-Chloro-N-(4-sulfamoylphenyl)acetamideSimilar sulfonamide structureAntibacterial
N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamideMethyl substitution on phenyl ringAntimicrobial
2-Chloro-N-(4-sulfamoylbenzyl)acetamideBenzyl substitution instead of phenylAnticancer

This table illustrates the varying degrees of biological activity among similar compounds due to structural differences that influence their interactions with biological targets .

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness comparable to established antibiotics like gentamicin .
  • Cancer Cell Line Studies : A study evaluating the apoptotic effects of the compound on MDA-MB-231 breast cancer cells revealed a substantial increase in annexin V-FITC positive cells, indicating that the compound effectively induces apoptosis. The results showed a 22-fold increase in late apoptotic cells compared to controls .
  • Enzyme Inhibition : Research has highlighted the potential of this compound as a carbonic anhydrase inhibitor, which plays a role in various physiological processes and is implicated in cancer progression. The IC50 values for enzyme inhibition studies suggest that this compound could serve as a lead molecule for further drug development .

Properties

IUPAC Name

2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c1-6-2-3-7(16(11,14)15)4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAGIXPSSLCDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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